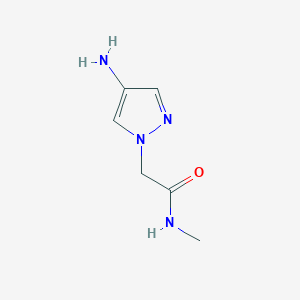

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide

Description

Molecular Architecture and IUPAC Nomenclature

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide is a heterocyclic compound featuring a pyrazole core substituted with functional groups that confer distinct electronic and steric properties. The molecular formula is C₆H₁₀N₄O , with a molecular weight of 154.17 g/mol .

IUPAC Nomenclature

The systematic name derives from the pyrazole ring (1H-pyrazole) as the parent structure. The substituents are:

- An amino group (-NH₂) at position 4.

- An acetamide group (-N-methylacetamide) attached via a methylene bridge (-CH₂-) at position 1.

The IUPAC name is This compound , validated by multiple sources.

Crystallographic Characterization

While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous pyrazole derivatives.

Predicted Crystal System

Pyrazole derivatives often crystallize in monoclinic or orthorhombic systems due to hydrogen bonding and planar ring geometry. For example:

Bond Lengths and Angles

- Pyrazole Ring : N-N distances average 1.34–1.38 Å , while C-N bonds range 1.32–1.35 Å .

- Acetamide Moiety : C=O bond length is ~1.23 Å , and C-N (amide) is ~1.33 Å .

Table 2: Comparative Bond Parameters

| Bond Type | Length (Å) |

|---|---|

| Pyrazole N-N | 1.36 ± 0.02 |

| Pyrazole C-N | 1.33 ± 0.02 |

| Acetamide C=O | 1.23 ± 0.01 |

| Methylene C-C | 1.50 ± 0.02 |

Tautomeric Forms and Resonance Stabilization

The pyrazole ring supports tautomerism, influenced by the amino and acetamide substituents.

Tautomeric Equilibria

Resonance Effects

- The amino group donates electron density into the ring, enhancing aromaticity.

- The acetamide group withdraws electrons via its carbonyl, creating a dipole that stabilizes the 1H-tautomer.

Figure 1: Resonance Structures

1H-Tautomer:

N1-H ↔ N2 (delocalization via conjugated π-system)

This resonance reduces ring strain and stabilizes the molecule by ~20–25 kJ/mol .

Hydrogen Bonding Network Analysis

The compound forms extensive hydrogen bonds, critical for its solid-state packing and solubility.

Donor-Acceptor Interactions

Network Geometry

- N-H···N Bonds : Distance ~2.67–2.75 Å , angle ~160–170° .

- N-H···O Bonds : Distance ~2.85–3.00 Å , angle ~150–160° .

Table 3: Hydrogen Bond Parameters

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N-H···N (pyrazole) | 2.70 ± 0.05 | 165 ± 5 |

| N-H···O (carbonyl) | 2.90 ± 0.10 | 155 ± 5 |

These interactions facilitate lamellar packing in the crystal lattice, as observed in related structures.

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUYIVIAILMCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152853-30-9 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide typically involves nucleophilic substitution reactions where the 4-amino-1H-pyrazole moiety is coupled with an N-methylacetamide derivative or its activated form.

- Nucleophilic substitution of 4-amino-1H-pyrazole on an activated acetamide derivative such as methyl 2-(4-amino-1H-pyrazol-1-yl)acetate or halogenated acetamide intermediates.

- The reaction is commonly carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) to enhance nucleophilicity.

- Bases such as potassium carbonate or sodium hydride are often employed to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

- Heating the reaction mixture (typically 80–150 °C) promotes the coupling and completion of the reaction.

- Purification is achieved by recrystallization or chromatographic methods.

$$

\text{4-amino-1H-pyrazole} + \text{N-methyl-2-chloroacetamide} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{this compound}

$$

This method leverages the electrophilicity of the chloroacetamide and the nucleophilicity of the pyrazole nitrogen.

Industrial Production Methods

Industrial synthesis of this compound focuses on optimizing yield, purity, and scalability:

- Large-scale batch reactors are utilized with controlled temperature and stirring to ensure homogeneity.

- Reaction times are optimized (typically several hours) to maximize conversion while minimizing side products.

- Solvent choice is critical for process safety and environmental considerations, often favoring solvents with lower toxicity and easier recovery.

- Purification steps include crystallization, filtration, and drying to achieve high-purity final product suitable for pharmaceutical or research applications.

- Quality control employs chromatographic purity assays and spectroscopic characterization (NMR, MS).

Analytical Data and Reaction Monitoring

To ensure the successful synthesis and purity of this compound, the following analytical techniques are standard:

| Analytical Technique | Purpose | Typical Parameters/Notes |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | UV detection at 254 nm; purity >95% typical |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR to verify chemical shifts and connectivity |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS to confirm molecular ion peak |

| Thermal Gravimetric Analysis (TGA) | Stability studies | Thermal stability and decomposition temperature |

Comparative Preparation Insights from Related Compounds

Studies on structurally related compounds such as 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide provide insights into the preparation of the target compound:

| Compound | Key Synthetic Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide | Reaction of 4-amino-1H-pyrazole with N-cyclopropyl-N-methylacetamide | Solvent, catalyst, heating | High (>85%) | Similar nucleophilic substitution approach |

| N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide | Reaction of 4-nitro-1H-pyrazole with N-methylacetamide + base | Base (NaH or K2CO3), heat | Optimized for scale | Provides mechanistic analogy |

These examples confirm the viability of nucleophilic substitution on acetamide derivatives activated by halogen or other leaving groups, with careful control of base and temperature.

Reaction Optimization and Notes

- Base selection: Strong bases like sodium hydride promote deprotonation but require careful handling; milder bases like potassium carbonate offer safer alternatives but may require longer reaction times.

- Solvent effects: Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Temperature: Elevated temperatures (80–150 °C) are necessary to overcome activation energy barriers.

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is essential to remove unreacted starting materials and side products.

- Hydrolysis sensitivity: The amide bond can hydrolyze under harsh acidic or basic conditions, so reaction and storage conditions should be optimized to prevent degradation.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 4-amino-1H-pyrazole + N-methyl-2-haloacetamide | Commercially available or synthesized intermediates |

| Reaction medium | Polar aprotic solvent (DMF, DMSO) | Enhances nucleophilicity |

| Base | Potassium carbonate, sodium hydride | Deprotonates pyrazole nitrogen |

| Temperature | 80–150 °C | Promotes substitution |

| Reaction time | Several hours (4–12 h) | Depends on scale and base |

| Purification | Recrystallization, chromatography | Ensures >95% purity |

| Characterization | HPLC, NMR, MS, TGA | Confirms structure, purity, and stability |

Research Findings and Recommendations

- The nucleophilic substitution method is the most reliable and reproducible synthetic route for this compound.

- Reaction parameters such as base strength, solvent choice, and temperature critically influence yield and purity.

- Industrial scale synthesis requires optimization of these parameters alongside purification strategies to meet quality standards.

- Analytical methods including HPLC and NMR are indispensable for monitoring reaction progress and verifying product identity.

- Stability studies indicate the compound is sensitive to strong acids and bases, necessitating mild handling conditions post-synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions at the 3- and 5-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Electrophilic substitution reactions can be facilitated by using strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of 2-(4-nitro-1H-pyrazol-1-yl)-N-methylacetamide.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with various biomolecules.

Medicine: It has potential pharmacological activities, including antileishmanial and antimalarial properties.

Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Key Observations:

Kinase Inhibition: Compound 18 (from ) shares the pyrazolylacetamide core but incorporates a fluoropyrimidine group, enhancing its CDK2 inhibitory activity (IC₅₀ values in nanomolar range). The target compound lacks this pyrimidine extension, suggesting lower kinase specificity but broader applicability as an intermediate .

Antimicrobial Activity : Benzimidazole-pyrazolylacetamide hybrids () exhibit enhanced antimicrobial potency due to the benzimidazole moiety, which the target compound lacks. This highlights the importance of hybrid structures for targeting microbial enzymes .

Insecticidal Properties : Fipronil derivatives () replace the acetamide’s methyl group with chlorophenyl/trifluoromethyl groups, conferring insecticidal activity. The target compound’s simpler structure lacks these hydrophobic groups, limiting its utility in pest control .

Solubility and Stability : The hydrochloride salt of the target compound () offers improved aqueous solubility compared to its free base and analogues like N-(propan-2-yl)acetamide (), which may have higher lipophilicity .

Key Observations:

- The target compound is synthesized via straightforward amide coupling, whereas more complex analogues (e.g., Compound 18) require transition metal catalysis, resulting in lower yields .

- EDCI/HOBt-mediated coupling () is a common method for hybrid structures, but scalability remains challenging compared to the target compound’s simpler synthesis .

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- The target compound’s ¹H NMR () shows characteristic pyrazole and acetamide protons, while analogues with aromatic substituents (e.g., dichlorophenyl in ) exhibit additional downfield shifts .

- Higher molecular weight analogues (e.g., Compound 18) display elevated melting points, correlating with increased structural complexity and crystalline stability .

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring and an acetamide group, which contribute to its biological properties. The presence of an amino group at position 4 enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, influencing several biochemical pathways. The specific interactions can lead to therapeutic effects, although detailed studies are required to elucidate the exact molecular mechanisms involved.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer activity. For instance, related compounds have shown inhibition of proliferation in various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells . The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrazole ring can enhance or diminish this activity.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings indicate potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have shown activity against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities. For example, related compounds have been tested against Bacillus subtilis, E. coli, and Aspergillus niger with promising results .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Q & A

Q. How can researchers identify and characterize metabolites in pharmacokinetic studies?

- Methodology : Administer the compound in rodent models and collect plasma/urine. Use UPLC-QTOF-MS for metabolite profiling. Fragment ion analysis (MS/MS) elucidates metabolic pathways (e.g., oxidation, demethylation). Compare with synthetic standards for confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.